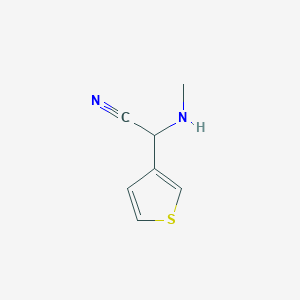![molecular formula C27H18ClN5OS B12128168 (5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128168.png)
(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-{[3-(4-clorofenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona es una molécula orgánica compleja que presenta una combinación única de anillos de pirazol, tiazol y triazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de este compuesto típicamente involucra reacciones orgánicas de varios pasos. Un enfoque común comienza con la preparación de los intermediarios de pirazol y tiazol, que luego se acoplan bajo condiciones específicas para formar el producto final.
-
Preparación del Intermediario de Pirazol
Materiales de partida: 4-clorobenzaldehído y fenilhidrazina.
Reacción: Reacción de condensación para formar 3-(4-clorofenil)-1-fenil-1H-pirazol.
Condiciones: Reflujo en etanol con ácido catalítico.
-
Preparación del Intermediario de Tiazol
Materiales de partida: 2-metilbenzaldehído y tiosemicarbazida.
Reacción: Reacción de ciclización para formar 2-(2-metilfenil)tiazol.
-
Reacción de Acoplamiento
Materiales de partida: 3-(4-clorofenil)-1-fenil-1H-pirazol y 2-(2-metilfenil)tiazol.
Reacción: Condensación aldólica para formar el producto final.
Condiciones: Reacción catalizada por bases en etanol.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
-
Oxidación: : El compuesto puede sufrir reacciones de oxidación, particularmente en los anillos de pirazol y tiazol.
Reactivos: Permanganato de potasio (KMnO₄), peróxido de hidrógeno (H₂O₂).
Condiciones: Solventes acuosos u orgánicos, a menudo bajo reflujo.
-
Reducción: : Las reacciones de reducción pueden dirigirse a los dobles enlaces o los anillos aromáticos.
Reactivos: Borohidruro de sodio (NaBH₄), hidruro de litio y aluminio (LiAlH₄).
Condiciones: Típicamente se realizan en solventes anhidros como THF o éter.
-
Sustitución: : Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en los anillos aromáticos.
Reactivos: Halógenos (Cl₂, Br₂), nucleófilos (NH₃, OH⁻).
Condiciones: Varían según la reacción de sustitución específica.
Productos Principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos parcialmente o completamente saturados.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto puede actuar como ligando en reacciones catalizadas por metales.
Síntesis Orgánica: Utilizado como bloque de construcción para moléculas más complejas.
Biología
Actividad Antimicrobiana: Presenta potencial como agente antimicrobiano contra varios patógenos.
Inhibición Enzimática: Puede inhibir enzimas específicas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
Antiinflamatorio: Posible uso en el desarrollo de fármacos antiinflamatorios.
Investigación del Cáncer: Investigado por sus efectos citotóxicos en las células cancerosas.
Industria
Ciencia de los Materiales: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El compuesto ejerce sus efectos a través de varios objetivos y vías moleculares. Por ejemplo, su actividad antimicrobiana puede implicar la disrupción de las membranas celulares bacterianas o la inhibición de enzimas esenciales. En la investigación del cáncer, podría inducir la apoptosis en las células cancerosas al interactuar con vías de señalización específicas.
Comparación Con Compuestos Similares
Compuestos Similares
- (5Z)-5-{[3-(4-bromofenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona
- (5Z)-5-{[3-(4-fluorofenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona
Singularidad
La singularidad del compuesto radica en su patrón de sustitución específico y la combinación de grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad o potencia en sus aplicaciones.
(5Z)-5-{[3-(4-clorofenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-(2-metilfenil)[1,3]tiazolo[3,2-b][1,2,4]triazol-6(5H)-ona , que abarca su síntesis, reacciones, aplicaciones y mecanismos de acción
Propiedades
Fórmula molecular |
C27H18ClN5OS |
|---|---|
Peso molecular |
496.0 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H18ClN5OS/c1-17-7-5-6-10-22(17)25-29-27-33(31-25)26(34)23(35-27)15-19-16-32(21-8-3-2-4-9-21)30-24(19)18-11-13-20(28)14-12-18/h2-16H,1H3/b23-15- |
Clave InChI |
APYWKBHDADWHDN-HAHDFKILSA-N |
SMILES isomérico |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/SC3=N2 |
SMILES canónico |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)SC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-amino-1-(4-phenoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12128085.png)

![3-(3-Phenoxy-benzylsulfanyl)-5-trifluoromethyl-[1,2,4]triazol-4-ylamine](/img/structure/B12128090.png)
![Ethyl 2-[(2-piperidinoacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B12128099.png)


![2,5-dichloro-N-{3-[(1-phenylethyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12128112.png)
![4-Pyridinecarboxamide, N-[4-(aminosulfonyl)phenyl]-](/img/structure/B12128115.png)
![N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128120.png)
![Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B12128129.png)

![Ethyl 1-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperidine-3-carboxylate](/img/structure/B12128149.png)
![6-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12128152.png)

